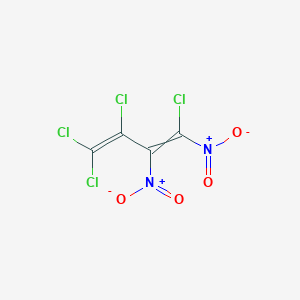
1,1,2,4-Tetrachloro-3,4-dinitrobuta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,4-Tetrachloro-3,4-dinitrobuta-1,3-diene is an organic compound with the molecular formula C4H2Cl4N2O4 This compound is characterized by the presence of four chlorine atoms and two nitro groups attached to a butadiene backbone
Preparation Methods
The synthesis of 1,1,2,4-Tetrachloro-3,4-dinitrobuta-1,3-diene typically involves the chlorination and nitration of butadiene derivatives. One common method includes the chlorination of 1,4-dichloro-1,3-butadiene followed by nitration to introduce the nitro groups. The reaction conditions often involve the use of acetic acid saturated with hydrogen chloride for chlorination and nitric acid for nitration . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1,1,2,4-Tetrachloro-3,4-dinitrobuta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2,4-Tetrachloro-3,4-dinitrobuta-1,3-diene has several scientific research applications:
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of other chemical compounds and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1,1,2,4-Tetrachloro-3,4-dinitrobuta-1,3-diene involves its interaction with molecular targets through its reactive chlorine and nitro groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
1,1,2,4-Tetrachloro-3,4-dinitrobuta-1,3-diene can be compared with other similar compounds such as:
1,4-Dichloro-1,4-dinitro-1,3-butadiene: This compound has two chlorine and two nitro groups, making it less chlorinated but similarly reactive.
1,1,3,4-Tetrachloro-1,3-butadiene: This compound lacks the nitro groups, which significantly alters its reactivity and applications.
1,2,4,5-Tetrachloro-3-nitrobenzene: Although structurally different, this compound shares some reactivity characteristics due to the presence of chlorine and nitro groups.
The uniqueness of this compound lies in its specific arrangement of chlorine and nitro groups, which confer distinct chemical properties and reactivity patterns.
Properties
CAS No. |
113444-30-7 |
|---|---|
Molecular Formula |
C4Cl4N2O4 |
Molecular Weight |
281.9 g/mol |
IUPAC Name |
1,1,2,4-tetrachloro-3,4-dinitrobuta-1,3-diene |
InChI |
InChI=1S/C4Cl4N2O4/c5-1(3(6)7)2(9(11)12)4(8)10(13)14 |
InChI Key |
AMPPPFBSCIGTNE-UHFFFAOYSA-N |
Canonical SMILES |
C(=C([N+](=O)[O-])Cl)(C(=C(Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


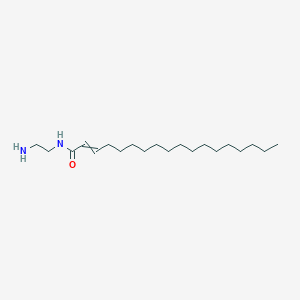
-lambda~5~-phosphane](/img/structure/B14309753.png)
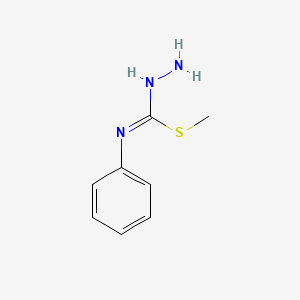


![{4-[4-(4-Chlorophenyl)butoxy]-3-methoxyphenyl}methanol](/img/structure/B14309773.png)
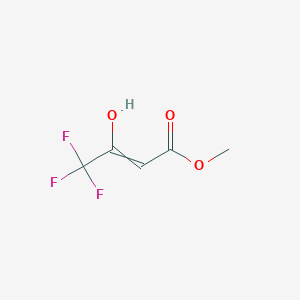

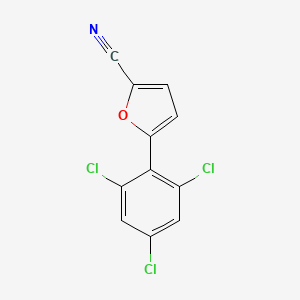
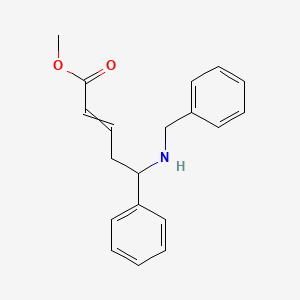

![Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-](/img/structure/B14309797.png)
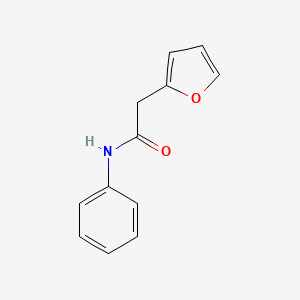
![1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14309810.png)
